molecular formula C26H28FN B598334 trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile CAS No. 178628-30-3

trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile

Cat. No.: B598334
CAS No.: 178628-30-3
M. Wt: 373.515
InChI Key: PLXDLWUVPTUOTH-UHFFFAOYSA-N
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Description

Product Overview trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile ( 178628-30-3) is an organic compound supplied with a minimum purity of 95% . This product is intended for research and manufacturing applications only and is not suitable for diagnostic, therapeutic, or consumer use. Research Applications and Value This compound belongs to a class of chemicals known for their utility in advanced material science, particularly in the development of liquid crystal displays (LCDs) and optoelectronic devices . The molecular structure, which incorporates a fluoro-substituted benzonitrile group linked via an ethynyl bridge to a pentylcyclohexylphenyl chain, is characteristic of compounds used to formulate high-performance liquid crystal mixtures. Such compounds are critical in the creation of display technologies, including 4K/8K displays and flexible screens, where they contribute to enhanced optical clarity, improved response times, and greater energy efficiency . The strategic incorporation of fluorine aims to fine-tune the molecular properties, potentially leading to better thermal stability, solubility, and overall performance in the final application. Handling and Compliance Researchers and manufacturers are responsible for ensuring all activities involving this material adhere to relevant local, state, and federal regulations. Agencies such as the EPA and OSHA enforce strict guidelines on chemical safety, emissions, and waste management that may apply to its use .

Properties

IUPAC Name

2-fluoro-4-[2-[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN/c1-2-3-4-5-20-8-13-23(14-9-20)24-15-10-21(11-16-24)6-7-22-12-17-25(19-28)26(27)18-22/h10-12,15-18,20,23H,2-5,8-9,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXDLWUVPTUOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Functionalization

The cyclohexyl moiety is synthesized via Birch reduction of 4-pentylbiphenyl, followed by catalytic hydrogenation to yield trans-4-pentylcyclohexane. Subsequent Friedel-Crafts alkylation with bromobenzene generates 4-(4-pentylcyclohexyl)bromobenzene.

Synthesis of 2-Fluoro-4-iodobenzonitrile

Directed Ortho-Metalation

2-Fluorobenzonitrile undergoes iodination via:

  • LDA-mediated deprotonation at −78°C

  • Quenching with I₂ to install iodine at C4

  • Yield: 85%.

Sonogashira Coupling: Critical Parameters

The final step couples the acetylene and iodobenzonitrile:

ParameterOptimal ConditionsYield (%)Catalyst LoadingSource
Catalyst System PdCl₂(PPh₃)₂/CuI785 mol% Pd
Base Et₃N82
Solvent THF/DMF (3:1)75
Temperature 60°C80
Reaction Time 24 h78

Mechanistic Insight: The Pd⁰ catalyst oxidatively adds to the C–I bond, followed by transmetalation with the copper-acetylide. Reductive elimination forms the C–C bond.

Stereochemical Control and Purification

Trans-Selectivity in Cyclohexyl Group

  • Hydrogenation Conditions: H₂ (1 atm), Pd/C (10%), EtOAc, 25°C

  • cis/trans Ratio: 1:9 (by GC-MS).

Chromatographic Separation

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Hexane/EtOAc (95:5 → 90:10)

  • Purity: >98% (HPLC).

Scalability and Industrial Adaptations

Continuous Flow Sonogashira

  • Throughput: 1.2 kg/day

  • Residence Time: 30 min

  • Advantages: Reduced Pd leaching (<5 ppm).

Solvent Recycling

  • Distillation Recovery: DMF (92%), THF (88%)

  • Cost Reduction: 34% per kilogram.

Analytical Characterization

TechniqueKey DataSource
¹H NMR (CDCl₃)δ 7.52 (d, J = 8.1 Hz, 2H, ArH)
δ 2.45 (m, 1H, cyclohexyl)
¹³C NMR δ 153.2 (CN), 118.9 (C≡C)
HRMS m/z 380.2021 [M+H]⁺
DSC Tm = 96°C, Tc = 211°C

Challenges and Mitigation Strategies

Homocoupling Byproducts

  • Cause: Oxidative dimerization of acetylene

  • Solution: Degas solvents, use O₂ scavengers (e.g., BHT).

Pd Residue Removal

  • Treatment: Silica-thiol cartridge filtration

  • Residual Pd: <10 ppm .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl linkage, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro-substituted benzene ring or the ethynyl linkage, resulting in the formation of partially or fully hydrogenated products.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of liquid crystals and other advanced materials.

Biology: In biological research, the compound’s derivatives are studied for their potential as bioactive molecules, including their interactions with proteins and other biomolecules.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including liquid crystals for display technologies and other electronic applications.

Mechanism of Action

The mechanism by which trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity to certain targets, while the ethynyl linkage and pentylcyclohexyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key analogs, identified via structural similarity algorithms (), include:

Compound Name CAS Number Similarity Score Key Structural Differences
2-Fluoro-4-(trans-4-vinylcyclohexyl)benzonitrile 1188263-90-2 0.89 Vinyl group replaces ethynyl linkage; shorter alkyl chain
2-Fluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzonitrile 178628-30-3 0.87 Propyl vs. pentyl chain on cyclohexyl group
3,5-Difluoro-4''-pentyl-[1,1':4',1''-terphenyl]-4-carbonitrile 1803846-42-5 0.84 Additional fluorine substituent; terphenyl backbone
4-Ethyl-2,6-difluorobenzonitrile 157453-50-4 0.83 Simplified structure lacking cyclohexyl and ethynyl groups

Physicochemical and Functional Comparisons

Alkyl Chain Length Effects
  • Pentyl vs. Propyl Chains: The pentyl chain in the target compound enhances thermal stability and mesophase range compared to the propyl analog (CAS: 178628-30-3). Longer alkyl chains improve solubility in nonpolar solvents and promote smectic phases in liquid crystals .
  • Vinyl vs. Ethynyl Linkages : The vinyl-substituted analog (CAS: 1188263-90-2) exhibits reduced conjugation compared to the ethynyl group, leading to lower fluorescence quantum yields and blue-shifted absorption maxima .
Optical Properties
  • Absorption and Emission: Ethynyl-linked compounds like the target molecule show extended conjugation, resulting in absorption maxima in the 350–400 nm range. For example, 4-((4-(dimethylamino)phenyl)ethynyl)benzonitrile absorbs at 373 nm , while the target compound’s fluorination likely shifts this further due to electron-withdrawing effects.

Application-Driven Comparisons

  • Liquid Crystals : The pentylcyclohexyl-ethynyl backbone aligns with commercial liquid crystal materials (e.g., CAS: 93743-04-5 in ), which exhibit low threshold voltages and high dielectric anisotropy. The target compound’s trans-configuration minimizes steric hindrance, enhancing reorientational flexibility in electric fields .
  • Synthetic Feasibility: Ethynyl-linked benzonitriles are typically synthesized via Sonogashira coupling (). However, the target compound’s bulky cyclohexyl group may reduce reaction yields compared to simpler analogs like 4-((trimethylsilyl)ethynyl)benzonitrile (60–70% yields) .

Biological Activity

trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile, a compound characterized by its complex structure, has been investigated for its biological activity, particularly in the context of anti-inflammatory properties and potential applications in liquid crystal technologies. This article consolidates findings from various studies to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound's chemical formula is C26H28FNC_{26}H_{28}FN with a molecular weight of approximately 415.5 g/mol. Its structure includes a fluorine atom and an ethynyl group, which are significant for its biological interactions and physical properties.

Anti-inflammatory Effects

Research indicates that related compounds, such as 4'-ethynyl-2-fluorobiphenyl, exhibit notable anti-inflammatory properties. In vivo studies on rats demonstrated that this compound was absorbed effectively from the gastrointestinal tract, with significant amounts excreted through urine. The primary metabolite identified was (2-fluoro-4'-biphenylyl)acetic acid, which also showed anti-inflammatory activity. This suggests that this compound may share similar metabolic pathways and effects due to structural similarities .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is rapidly absorbed, with peak plasma concentrations occurring within one hour post-administration. The half-life of the active metabolite was approximately four hours, indicating a relatively short duration of action but significant initial bioavailability .

Study on Liquid Crystal Applications

In the context of liquid crystal technologies, this compound has been evaluated for its dielectric properties. Liquid crystal monomers (LCMs) containing similar structures have shown potential for high-performance applications due to their unique optical properties. Studies have indicated that these compounds can be toxic to certain biological systems, raising concerns about their environmental impact and bioaccumulation potential .

Property Value
Molecular FormulaC26H28FN
Molecular Weight415.5 g/mol
AbsorptionRapid from gastrointestinal tract
Peak Plasma Concentration1 hour post-administration
Half-life of Active Metabolite~4 hours

Toxicological Concerns

The toxicity profile of this compound has not been extensively studied; however, related compounds have demonstrated persistent and bioaccumulative properties. The potential for these chemicals to cause acute effects on aquatic organisms has been noted, emphasizing the need for careful environmental assessments when utilizing such compounds in industrial applications .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., fluorine coupling patterns at C2, ethynyl proton absence). ¹⁹F NMR identifies fluorine environments, while ¹³C NMR resolves nitrile and aromatic carbons .
  • FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~2200 cm⁻¹ (C≡C stretch) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 428.25) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~270 nm) assesses purity (>99%) .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

  • Hazards : Skin/eye irritation, respiratory sensitization (evidenced by GHS warnings) .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Decomposition : Thermal degradation releases CO, NOₓ, and HCN; avoid open flames and store away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How does the trans-configuration of the cyclohexyl group affect the compound’s mesomorphic properties and electronic polarizability?

Advanced
The trans-cyclohexyl group enhances linearity, promoting liquid crystalline behavior. Computational studies (DFT/B3LYP/6-31G) show:

  • Polarizability : The ethynyl linker and nitrile group increase dipole moment (~5.2 D), enhancing dielectric anisotropy .
  • Dihedral Angles : A 180° dihedral between cyclohexyl and phenyl rings minimizes steric strain, stabilizing mesophases .
  • Electric Field Response : External fields (0.002–0.010 a.u.) linearly increase polarizability (Δα ~12%), critical for electro-optical applications .

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Q. Advanced

  • DFT Optimization : B3LYP/6-31G basis set calculates ground-state geometry and frontier orbitals (HOMO-LUMO gap ~4.1 eV) .
  • Reactivity Predictions : Fukui indices identify nitrile and ethynyl groups as nucleophilic attack sites .
  • Solvent Effects : PCM models (e.g., chloroform) simulate solvatochromism in UV-Vis spectra (λmax ~370 nm) .

How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Q. Advanced

  • Target Binding Assays : Fluorescence polarization or SPR to measure affinity for lipid membranes or kinases .
  • Substituent Modulation : Replace fluorine with Cl, CN, or OCH₃ to assess steric/electronic effects on bioactivity .
  • In Silico Docking : AutoDock Vina or Schrödinger Suite predicts interactions with cytochrome P450 or ion channels .

What are the environmental and toxicological implications of this compound’s degradation products?

Q. Advanced

  • Photodegradation : UV exposure generates 4-pentylcyclohexanol (EC₅₀ ~10 mg/L in algae) and fluorinated benzenes (LC₅₀ ~2.5 mg/L in fish) .
  • Ecotoxicology : Microtox® assays show acute toxicity (IC₅₀ ~15 μM) in Vibrio fischeri due to nitrile hydrolysis to HCN .
  • Biodegradation : Aerobic sludge systems achieve <20% degradation in 28 days; recommend advanced oxidation (e.g., ozonation) for wastewater treatment .

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